l-Isoasparagine

Description

L-Isoasparagine as a Non-Proteinogenic Amino Acid in Polypeptides

Unlike the 22 proteinogenic amino acids that are directly incorporated into proteins during translation, this compound arises within a polypeptide chain through a spontaneous chemical rearrangement. wikipedia.org This non-enzymatic process, known as deamidation, involves the removal of an amide group from an asparagine (Asn) residue. wikipedia.orgcreative-proteomics.com

Foundational Role of this compound in Post-Translational Protein Modifications

The formation of this compound is a key event in a type of post-translational modification known as deamidation. wikipedia.orgcreative-proteomics.com This process is not limited to asparagine but can also occur with glutamine residues, albeit at a much slower rate. wikipedia.org Deamidation of asparagine proceeds through a cyclic succinimide (B58015) intermediate. wikipedia.orgnih.gov The hydrolysis of this intermediate can yield either aspartic acid or, more commonly, isoaspartic acid (of which this compound is one form). wikipedia.orgnih.gov The ratio of isoaspartic acid to aspartic acid formation is typically around 3:1. nih.govacs.org

This modification is not always detrimental. In some instances, the formation of an isoaspartyl residue can act as a molecular switch, activating latent binding sites in proteins. For example, the deamidation of a specific asparagine residue in fibronectin creates a new integrin binding site. nih.gov

The rate of deamidation is influenced by several factors, including the primary sequence of the protein, pH, and temperature. wikipedia.orgacs.org Asparagine residues followed by amino acids with small, flexible side chains, such as glycine (B1666218), are particularly prone to deamidation. wikipedia.orgwikipedia.org The presence of this compound can trigger cellular repair mechanisms, such as the action of the enzyme protein L-isoaspartyl O-methyltransferase (PIMT), which attempts to convert the abnormal linkage back to a normal aspartyl residue. wikipedia.orgresearchgate.net

Interactive Data Table: Factors Influencing Asparagine Deamidation

| Factor | Description | Impact on Deamidation Rate |

| Following Amino Acid Residue | The amino acid immediately C-terminal to the asparagine residue. | Residues with small, flexible side chains (e.g., Glycine) significantly increase the rate. wikipedia.orgwikipedia.org |

| pH | The acidity or alkalinity of the surrounding environment. | Elevated pH (>10) accelerates the reaction. wikipedia.orgwikipedia.org |

| Temperature | The thermal energy of the system. | Higher temperatures increase the rate of deamidation. wikipedia.orgacs.org |

| Protein Structure | The local three-dimensional conformation of the polypeptide chain. | Flexible regions of a protein are more susceptible to deamidation. acs.org |

| Buffer Conditions | The chemical composition of the solution. | Certain buffers, like bicarbonate, can promote racemization and alter product distribution. acs.org |

Structure

2D Structure

3D Structure

Properties

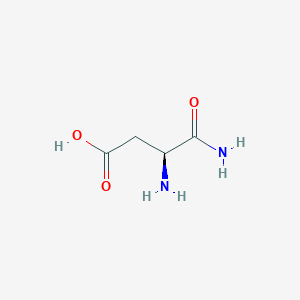

IUPAC Name |

(3S)-3,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLJIHNCYNOQEQ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28057-52-5 | |

| Record name | Isoasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028057525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOASPARAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9ANT46A26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Mechanisms of L Isoasparagine in Polypeptides

Non-Enzymatic Deamidation of Asparaginyl Residues

The most prevalent pathway for the formation of L-isoasparagine in proteins and peptides is the non-enzymatic deamidation of asparagine (Asn) residues. frontiersin.orgmdpi.com This spontaneous chemical modification converts the neutral asparagine side chain into a negatively charged one, introducing structural and functional changes to the polypeptide. nih.govacs.org

Intramolecular Rearrangement via Succinimide (B58015) Intermediate Formation

The deamidation of asparagine at neutral or alkaline pH proceeds through a well-characterized intramolecular rearrangement involving a five-membered ring structure known as a succinimide (or aminosuccinyl) intermediate. nih.govnih.govwikipedia.org The reaction is initiated by a nucleophilic attack from the backbone amide nitrogen of the C-terminal adjacent amino acid residue (the 'n+1' residue) on the carbonyl carbon of the asparagine side chain. nih.govresearchgate.net

This attack leads to the formation of an unstable tetrahedral intermediate, which then cyclizes to form the succinimide ring, releasing an ammonia (B1221849) molecule in an irreversible step. mdpi.commdpi.com The succinimide intermediate is subsequently hydrolyzed by the attack of a water molecule at one of its two carbonyl carbons. researchgate.net Hydrolysis at the carbonyl group corresponding to the original peptide backbone results in the formation of a normal L-aspartyl (L-Asp) residue. Conversely, hydrolysis at the other carbonyl carbon, which was originally part of the asparagine side chain, results in the formation of an L-isoaspartyl (L-isoAsp) residue, containing an atypical β-peptide bond. mdpi.commdpi.com The hydrolysis of the succinimide intermediate typically yields a mixture of L-aspartate and this compound, with the iso-form being the predominant product, often in a ratio of approximately 1:3. mdpi.commdpi.comnih.gov

Influence of Environmental Factors on Asparaginyl Deamidation Kinetics

The rate of asparagine deamidation is not constant but is profoundly influenced by a variety of factors, including the local chemical and physical environment. preprints.org Key factors include pH, temperature, buffer composition, and the primary, secondary, and tertiary structure of the protein. mdpi.comnih.gov

The kinetics of asparagine deamidation are highly dependent on both pH and temperature. The reaction is generally accelerated by increases in both parameters. nih.govresearchgate.net

pH: The deamidation reaction is base-catalyzed, with the rate increasing as the pH rises from neutral to alkaline conditions. researchgate.netresearchgate.net This is because a higher concentration of hydroxide (B78521) ions facilitates the deprotonation of the backbone amide nitrogen of the succeeding residue, enhancing its nucleophilicity for the initial attack on the asparagine side chain. researchgate.net Conversely, under acidic conditions (e.g., pH ≤ 4), direct hydrolysis of the asparagine side chain can occur, competing with the succinimide-mediated pathway to produce only aspartic acid. mdpi.comresearchgate.net

Temperature: Elevated temperatures significantly increase the rate of deamidation. nih.govresearchgate.net This is a major consideration for the stability and shelf-life of protein-based therapeutics, which can accumulate deamidation products during manufacturing and storage. preprints.org For instance, studies on monoclonal antibodies have demonstrated a clear trend of faster deamidation at 40°C compared to 5°C. nih.gov Extreme temperature increases can lead to dramatic rate accelerations; one study noted an 81-fold average rate increase when the temperature was raised to 80°C. acs.org

The following table summarizes the general effects of pH and temperature on asparagine deamidation rates.

| Factor | Condition | Effect on Deamidation Rate | Reference |

| pH | Increase (Neutral to Alkaline) | Increase | researchgate.netresearchgate.net |

| Decrease (Acidic) | Direct hydrolysis may compete, pathway shifts | mdpi.comresearchgate.net | |

| Temperature | Increase | Increase | nih.govnih.gov |

The local amino acid sequence and the three-dimensional structure of the protein have a dramatic effect on the propensity of an asparagine residue to deamidate.

Primary Sequence: The identity of the amino acid residue immediately following the asparagine (the n+1 position) is the most critical primary sequence determinant of the deamidation rate. mdpi.comnih.gov Asparagine residues followed by small, flexible amino acids are particularly labile. The deamidation rates for different sequences can vary by several orders of magnitude. nih.gov

Asn-Gly (NG): This is the most unstable sequence, as the lack of a side chain on glycine (B1666218) provides high conformational flexibility, facilitating the required geometry for the nucleophilic attack. nih.govnih.gov

Asn-Ser (NS) and Asn-His (NH): These sequences also exhibit relatively rapid deamidation. acs.orgacs.org

Bulky Residues: Conversely, when the n+1 residue has a bulky side chain (e.g., Leucine or Proline), the rate of succinimide formation is significantly decreased due to steric hindrance. researchgate.net

Higher-Order Structure: The three-dimensional fold of a protein can significantly modulate deamidation rates compared to those observed in short, unstructured peptides. acs.orgliverpool.ac.uk Generally, the folded structure protects asparagine residues from deamidation by restricting the conformational flexibility needed to form the succinimide intermediate. nih.govacs.org Residues buried within the hydrophobic core of a protein or located in regions with low dielectric constants are more protected from deamidation. nih.gov Similarly, asparagine residues located within stable secondary structures like alpha-helices are less likely to deamidate. researchgate.net However, in some cases, the specific protein fold can constrain the polypeptide backbone into a conformation that actually accelerates deamidation. acs.org

The table below shows the relative rates of succinimide formation for peptides with different n+1 residues, highlighting the strong influence of the local sequence.

| Peptide Sequence (Val-Tyr-Pro-X-Y-Ala) | Relative Rate of Succinimide Formation | Reference |

| Asn-Gly | Highest | nih.govresearchgate.net |

| Asn-Ser | Intermediate (1.6-4.5x faster than Asn-Ala) | nih.gov |

| Asn-Ala | Lower | nih.gov |

| Asn-Leu | 33-50x slower than Asn-Gly | researchgate.net |

| Asn-Pro | 33-50x slower than Asn-Gly | researchgate.net |

pH and Temperature Dependence of Deamidation

Spontaneous Isomerization of Aspartyl Residues

This compound can also be formed from L-aspartic acid (Asp) residues already present in a polypeptide chain. This process, known as isomerization, is also a spontaneous, non-enzymatic reaction that proceeds through the same succinimide intermediate implicated in asparagine deamidation. nih.govresearchgate.net

Succinimide-Linked Isomerization Pathways

The mechanism for aspartyl isomerization begins with an intramolecular cyclization. researchgate.net The backbone nitrogen of the n+1 residue attacks the side-chain carbonyl carbon of the aspartyl residue. This reaction, however, requires the protonation of the aspartyl side chain's carboxyl group to make it a better leaving group (a water molecule). nih.gov This is a key difference from asparagine deamidation, where the leaving group is ammonia.

Once the L-succinimide intermediate is formed, it can be hydrolyzed to regenerate the L-aspartyl residue or to form the L-isoaspartyl isomer. mdpi.comresearchgate.net Under similar physiological conditions (pH 7.4, 37°C), the rate of succinimide formation from aspartyl residues is significantly slower—reportedly over 30 times slower—than from the corresponding asparaginyl residues in flexible peptides. nih.govresearchgate.net The succinimide intermediate is also susceptible to racemization at the α-carbon, which can lead to the formation of D-succinimide and, upon hydrolysis, the subsequent formation of D-aspartyl and D-isoaspartyl residues. acs.orgresearchgate.net

Determinants of Aspartyl Isomerization Propensity within Peptides

Primary Sequence: The identity of the amino acid C-terminal to the asparagine or aspartic acid residue is a major determinant of isomerization propensity. acs.orgnih.gov Residues with small and flexible side chains, such as glycine and serine, tend to accelerate the formation of the succinimide intermediate due to reduced steric hindrance. wikipedia.orgnih.govnih.gov Consequently, Asn-Gly and Asn-Ser sequences are considered "hot spots" for isomerization. nih.govnih.gov The identity of the N-terminal amino acid, however, does not show a clear correlation with the rate of isomerization. acs.orgnih.gov

Higher-Order Structure: The secondary and tertiary structure of a protein can significantly impact the rate of isomerization. acs.orgnih.gov Regions of the polypeptide chain with increased flexibility are more prone to isomerization. nih.gov Conversely, rigid structures like alpha-helices and beta-sheets, as well as the formation of protein complexes, can reduce the rate of isomerization by limiting the conformational freedom required for the formation of the succinimide intermediate. nih.gov

pH and Temperature: The formation of the succinimide intermediate is pH-dependent. nih.govresearchgate.net The reaction proceeds more rapidly at neutral to alkaline pH. wikipedia.orgpreprints.org Elevated temperatures also increase the rate of this spontaneous degradation reaction. wikipedia.orgnih.gov

| Factor | Effect on Isomerization Rate | Mechanism | References |

|---|---|---|---|

| C-terminal Glycine or Serine | Increases | Low steric hindrance and high flexibility facilitate succinimide ring formation. | wikipedia.orgnih.govnih.gov |

| Rigid Secondary/Tertiary Structure | Decreases | Reduced backbone flexibility hinders the formation of the succinimide intermediate. | nih.gov |

| Protein Complex Formation | Decreases | Limits conformational freedom required for the reaction. | nih.gov |

| Alkaline pH | Increases | Facilitates the nucleophilic attack leading to the succinimide intermediate. | wikipedia.orgpreprints.org |

| Elevated Temperature | Increases | Provides the necessary activation energy for the spontaneous reaction. | wikipedia.orgnih.gov |

Enzymatic Pathways Potentially Modulating this compound Formation or Analog Production

While the formation of this compound is often a spontaneous, non-enzymatic process, certain enzymes can influence its formation or are involved in the biosynthesis of natural products that contain this modified amino acid.

Role of Deamidases in Asparagine Hydrolysis and Concomitant Products

Deamidases are enzymes that catalyze the hydrolysis of the side chain amide group of asparagine and glutamine residues, converting them to aspartic acid and glutamic acid, respectively. mtoz-biolabs.comgoogle.com This enzymatic deamidation is generally a specific and rapid process, unlike the slow, spontaneous non-enzymatic reaction. mtoz-biolabs.com

Some deamidases, like protein NH2-terminal asparagine deamidase (PNAD), exhibit high specificity. PNAD, for instance, acts exclusively on N-terminal asparagine residues and does not deamidate internal asparagine or any glutamine residues. researchgate.net Human N-terminal asparagine amidohydrolase (NTAN1) also shows high selectivity for N-terminal peptidyl L-asparagine. nih.gov

While the primary product of asparaginase (B612624) activity is aspartic acid, the conditions under which these enzymes operate can influence the subsequent stability of the resulting aspartyl residue. google.comresearchgate.net However, the direct enzymatic synthesis of this compound by deamidases is not their primary characterized function. The formation of this compound is more commonly associated with the non-enzymatic hydrolysis of the succinimide intermediate that can arise from asparagine deamidation. researchgate.netpreprints.org

Involvement of Specific Enzymes in this compound-Containing Natural Product Biosynthesis

In contrast to the degradative, non-enzymatic formation of this compound in most proteins, some organisms have evolved specific enzymatic machinery to incorporate this compound or its derivatives into natural products.

A notable example is the biosynthesis of cystobactamids, a class of antibiotics produced by myxobacteria. helmholtz-hips.de The biosynthesis of these molecules involves a nonribosomal peptide synthetase (NRPS) system. helmholtz-hips.de A unique feature of this pathway is the biosynthesis of the α-methoxy-L-isoasparagine linker unit. helmholtz-hips.de This process is catalyzed by an independent NRPS module working in concert with other external enzymes. helmholtz-hips.de This module contains a bifunctional domain that can either dehydrate or isomerize L-asparagine, with the outcome dependent on the action of an oxygenase that hydroxylates L-asparagine. helmholtz-hips.de

This demonstrates that nature has harnessed specific enzymatic strategies to produce this compound-containing compounds, highlighting a biosynthetic role for this otherwise degradative modification.

| Enzyme/System | Function | Organism/Pathway | Key Findings | References |

|---|---|---|---|---|

| Protein NH2-terminal asparagine deamidase (PNAD) | Deamidates N-terminal asparagine residues to aspartic acid. | Porcine liver | Highly specific for N-terminal asparagine; does not act on internal residues or glutamine. | researchgate.net |

| N-terminal asparagine amidohydrolase (NTAN1) | Hydrolyzes N-terminal peptidyl L-asparagine. | Human | Highly selective for its substrate; possesses a critical cysteine residue for catalysis. | nih.gov |

| Cystobactamid Biosynthetic Machinery | Synthesizes an α-methoxy-L-isoasparagine linker. | Myxobacteria | Utilizes an independent NRPS module with a bifunctional domain for asparagine isomerization. | helmholtz-hips.de |

Biological and Functional Consequences of L Isoasparagine Formation

Impact on Protein Structure and Conformation

The introduction of an L-isoasparagine residue, which contains a β-peptide bond instead of the typical α-peptide bond, directly impacts the protein's structural integrity. researchgate.net This alteration can lead to significant changes in both the local and global architecture of the affected protein.

The formation of this compound can profoundly disrupt a protein's native three-dimensional structure, which is crucial for its function. wikipedia.orgpressbooks.pubbakerlab.org The stability of a protein is determined by a delicate balance of non-covalent interactions, and native proteins are often only marginally stable. nih.govlibretexts.org The introduction of an isoaspartyl residue can disturb this balance, impacting the protein's conformation and proteolytic stability. nih.gov

This modification can lead to misfolding, where the protein fails to achieve its correct functional shape. nih.gov In long-lived proteins, such as crystallins in the eye lens and proteins in nerve cells, the accumulation of L-isoaspartate is associated with age-related damage. nih.govplos.org The isomerization of aspartate residues in crystallins, for example, is extensive and contributes to the loss of lens transparency during aging. nih.gov The altered structure can affect hydrophilicity and hydrophobicity, further compromising the protein's native fold. plos.org This damage can alter the three-dimensional structure of proteins and lead to disruption of cellular function, as has been demonstrated for calmodulin, tubulin, and eye lens crystallins. nih.gov

| Protein | Tissue/System | Structural Consequence | Reference |

|---|---|---|---|

| Crystallins | Eye Lens | Abnormal aggregation, loss of transparency. | plos.orgnih.gov |

| Amyloid-β (Aβ) | Brain | Enhanced aggregation and formation of β-turn structures. | jst.go.jp |

| Synapsins I and II | Brain | Altered phosphorylation patterns, suggesting conformational changes. | plos.org |

| Calmodulin | General | Disruption of three-dimensional structure and function. | nih.govaai.org |

| Hemoglobin | Red Blood Cells | A single amino acid change can affect overall structure. | khanacademy.org |

The fundamental change caused by this compound formation is the insertion of a methylene (B1212753) group into the polypeptide backbone. plos.org This effectively elongates the protein backbone at the site of modification, altering the geometry and flexibility of the chain. plos.orghaematologica.org This kink in the backbone can induce significant local and global conformational changes. nih.gov

For instance, in amyloid-β peptides associated with Alzheimer's disease, the isomerization of an aspartate residue to isoaspartate can induce the formation of a β-turn structure. jst.go.jp This conformational switch is believed to play a pathogenic role in the deposition of these peptides. jst.go.jp Similarly, studies on Escherichia coli aspartate transcarbamoylase with an inhibitor analog, N-phosphonacetyl-L-isoasparagine (PALI), revealed that the enzyme's active site residues rearrange to accommodate the inhibitor, inducing a large-scale conformational transition from the low-activity T-state to the high-activity R-state. nih.gov This demonstrates that the presence of an isoaspartyl linkage can trigger significant conformational changes that have functional implications. nih.gov

Alterations in Protein Three-Dimensional Folds and Stability

Effects on Protein Function and Cellular Processes

The structural alterations induced by this compound formation inevitably translate into functional consequences, ranging from the loss of a protein's specific activity to changes in its cellular fate.

The accumulation of L-isoaspartyl residues can lead to a partial or complete loss of a protein's biological function. researchgate.net This is often a direct result of the structural changes that alter critical sites for catalysis or ligand binding. The precise three-dimensional arrangement of amino acids in an enzyme's active site is essential for its catalytic activity; even minor conformational changes can disrupt this arrangement and impair function.

The formation of isoaspartate has been shown to compromise the function of numerous proteins, including epidermal growth factor and calmodulin. aai.org In some cases, the modification can abolish enzymatic activity entirely. uniprot.org Research on PIMT (protein L-isoaspartyl methyltransferase), an enzyme that repairs this type of damage, has shown that its absence leads to the accumulation of isoaspartate-containing proteins and severe physiological consequences, highlighting the importance of maintaining protein functional integrity. nih.govnih.gov For example, the binding of N-phosphonacetyl-L-isoasparagine to aspartate transcarbamoylase, while inducing an active conformation, is an inhibitory interaction that blocks the enzyme's normal catalytic cycle. nih.govebi.ac.uk

A major consequence of this compound formation is an increased propensity for protein aggregation. nih.gov Misfolded or structurally altered proteins can expose hydrophobic regions that are normally buried, leading them to clump together to form aggregates. abcam.com This is a hallmark of several neurodegenerative diseases, such as Alzheimer's disease, where the aggregation of amyloid-β peptides is a key pathological event. jst.go.jpsmolecule.com Studies have shown that the presence of L-isoaspartate in specific regions of amyloid-β and αA-crystallin peptides enhances their aggregation and formation of amyloid-like fibrils. plos.orgnih.govresearchgate.net

Cells have evolved quality control mechanisms to deal with damaged proteins, primarily through degradation pathways like the ubiquitin-proteasome system. slideshare.netstjude.org Protein turnover is a constant balance between synthesis and degradation. cipav.org.co The formation of L-isoaspartate can signal that a protein is aged or damaged, potentially targeting it for degradation. juniperpublishers.comresearchgate.net The enzyme that repairs isoaspartyl damage, PIMT, is thought to play a role in either restoring the protein to its normal form or marking it for degradation. juniperpublishers.comresearchgate.net The failure to either repair or clear these damaged proteins can lead to their accumulation and aggregation, contributing to cellular dysfunction and disease. nih.govuniprot.org

| Functional Aspect | Effect of L-Isoaspartate Formation | Examples / Mechanisms | Reference |

|---|---|---|---|

| Catalytic Activity | Modulation or loss of function. | Alters active site geometry; abolishes autocleavage in ASRGL1. | aai.orgresearchgate.netuniprot.org |

| Protein Binding | Altered affinity and specificity. | Inhibitor PALI binds to ATCase, inducing conformational changes but blocking catalysis. | nih.gov |

| Protein Aggregation | Increased propensity to aggregate. | Enhances amyloid formation in αA crystallin and amyloid-β peptides. | plos.orgnih.govresearchgate.net |

| Protein Degradation | Can signal for degradation via ubiquitin-proteasome pathway. | Isoaspartyl formation is a form of protein damage recognized by cellular quality control. | juniperpublishers.comresearchgate.net |

| Protein Turnover | Accumulation of damaged proteins disrupts normal turnover. | Long-lived proteins are particularly susceptible to accumulating isoaspartyl sites. | nih.govnih.govslideshare.net |

Modulation or Loss of Protein Catalytic Activity and Binding Capabilities

L-Isoaspartate as a Potential Biological Signal or Regulatory Element

While often viewed as a form of spontaneous damage, there is emerging evidence that the formation of L-isoaspartate may, in some contexts, serve as a biological signal or regulatory element. researchgate.net The accumulation of these residues could function as a molecular clock, timing the lifespan of a protein and signaling for its eventual degradation or repair. juniperpublishers.com

The enzyme responsible for reversing this modification, PIMT, is highly conserved, suggesting its crucial role in cellular maintenance. nih.gov The activity of PIMT itself is implicated in various cellular processes, including the regulation of apoptosis and stress responses. nih.gov Furthermore, studies have shown that the accumulation of isoaspartate is linked to altered patterns of protein phosphorylation and acetylation, suggesting a crosstalk between this modification and other key signaling pathways. plos.org For example, in PIMT-knockdown cells, key components of the MAP kinase signaling pathway were found to be hyperphosphorylated, indicating that the repair of atypical aspartyl residues is important for normal signal transduction. nih.gov This suggests that L-isoaspartate formation is not merely damage but can be part of a complex regulatory network, influencing protein-protein interactions and signaling cascades in a manner analogous to other post-translational modifications like phosphorylation. haematologica.orgamegroups.org

Extracellular Matrix Protein Activation through Isoaspartate Formation

Contrary to the conventional view of isoaspartate formation as solely a degradation process, evidence suggests it can be a mechanism for the activation of extracellular matrix (ECM) proteins. nih.gov The ECM is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. The function of several ECM proteins is dependent on specific recognition sequences that mediate interactions with cell surface receptors, such as integrins.

A notable example of this activation mechanism is observed in fibronectin, a key ECM protein. nih.gov The deamidation of a specific asparagine residue (Asn263) within the Asn-Gly-Arg (NGR) sequence of fibronectin leads to the formation of an L-isoaspartate-Gly-Arg (isoDGR) motif. nih.gov This newly formed isoDGR sequence creates a binding site for the αvβ3 integrin, a receptor involved in cell adhesion, proliferation, and tumor growth. nih.gov This time-dependent generation of an integrin binding site suggests that isoaspartate formation can act as a molecular trigger to activate latent functions in ECM proteins. nih.gov

Similarly, the formation of L-isoaspartyl residues has been shown to accumulate in type-I collagen, another critical component of the ECM, during in vivo aging. nih.gov This accumulation can alter the protein's structure and has been linked to a reduction in cell migration. nih.gov Interestingly, the enzymatic repair of these abnormal aspartyl residues in aged type-I collagen by protein L-isoaspartyl methyltransferase (PIMT) was found to restore cell migration. nih.gov This highlights the dynamic nature of isoaspartate formation and its reversible impact on the biological function of ECM proteins.

Table 1: Impact of this compound Formation on Extracellular Matrix Proteins

| Protein | Original Sequence/Residue | Modified Sequence/Residue | Functional Consequence | Reference |

| Fibronectin | Asn-Gly-Arg (NGR) at Asn263 | L-isoaspartate-Gly-Arg (isoDGR) | Creation of an αvβ3-integrin binding site, leading to ECM activation. | nih.gov |

| Type-I Collagen | L-aspartyl residues | L-isoaspartyl residues | Reduced cell migration. | nih.gov |

Hypothesis of L-Isoaspartate as a Molecular Clock in Protein Dynamics

The spontaneous and time-dependent nature of L-isoaspartate formation has led to the hypothesis that this modification can act as a "molecular clock," timing the functional lifespan of proteins. wikipedia.orgnih.gov This concept posits that the slow, non-enzymatic conversion of L-asparagine and L-aspartate residues to L-isoaspartate serves as an internal timer that can trigger protein degradation, alter protein function, or initiate specific biological events over a defined period. acs.orgnih.gov

The rate of isoaspartyl formation is influenced by the surrounding amino acid sequence, with residues like glycine (B1666218) following an asparagine leading to a much faster reaction. wikipedia.orgacs.org For instance, the half-life for the conversion of an -Asn-Gly- sequence to its isoaspartyl form is approximately 1.4 days under physiological conditions, whereas for other sequences, it can be significantly longer. acs.org This sequence-dependent variation in the rate of formation provides a mechanism for tuning the "molecular clock" for different proteins and their specific functions.

This hypothesis is supported by the observation that the accumulation of isoaspartyl residues is a common feature of aging proteins and has been linked to age-related diseases. researchgate.netingentaconnect.com The accumulation of these altered residues can lead to a loss of protein function and has been implicated in the aggregation of proteins, a hallmark of various neurodegenerative disorders. ontosight.aijst.go.jp

The existence of a dedicated repair enzyme, protein L-isoaspartyl methyltransferase (PIMT), further strengthens the molecular clock hypothesis. ontosight.aifrontiersin.org PIMT recognizes and initiates the conversion of L-isoaspartyl residues back to the normal L-aspartyl form. frontiersin.org The balance between the spontaneous formation of L-isoaspartate and its enzymatic repair likely plays a crucial role in regulating protein homeostasis and determining the functional longevity of proteins within the cell. researchgate.net A decline in PIMT expression or activity during aging could lead to an accumulation of damaged proteins, contributing to the physiological changes associated with aging. researchgate.netingentaconnect.com

Table 2: Factors Influencing the "Molecular Clock" of L-Isoaspartate Formation

| Factor | Influence on L-Isoaspartate Formation | Implication for Protein Dynamics | Reference |

| Amino Acid Sequence | The residue following asparagine or aspartate significantly affects the rate of formation. | Allows for differential timing of protein function and degradation based on sequence. | wikipedia.orgacs.org |

| pH and Temperature | Elevated pH and temperature increase the rate of formation. | Environmental conditions can modulate the speed of the "molecular clock." | wikipedia.org |

| Protein Structure | Local polypeptide chain flexibility influences the accessibility of residues for modification. | The three-dimensional structure of a protein can protect certain residues from modification, extending their functional lifespan. | nih.gov |

| Repair Enzymes (PIMT) | PIMT recognizes and repairs L-isoaspartyl residues. | The efficiency of the repair system can reset or slow down the "molecular clock," maintaining protein function. | ontosight.aifrontiersin.org |

Enzymatic Repair Pathways for L Isoaspartyl Residues

Protein L-isoaspartyl Methyltransferase (PIMT/PCMT) Catalytic Activity

PIMT, also known as L-isoaspartate (D-aspartate) O-methyltransferase (EC 2.1.1.77), is a highly conserved enzyme that plays a critical role in protein maintenance. researchgate.netwikipedia.orgprospecbio.com It recognizes the aberrant L-isoaspartyl linkage and initiates a repair process to restore the normal L-aspartyl bond. researchgate.net

Mechanism of Methyl Transfer and Regeneration of Normal Aspartyl Residues

The repair process initiated by PIMT is a multi-step cycle. researchgate.net First, PIMT catalyzes the transfer of a methyl group from its cofactor, S-adenosyl-L-methionine (AdoMet), to the free α-carboxyl group of the L-isoaspartyl residue. wikipedia.orgplos.org This SN2 reaction results in the formation of a highly labile L-isoaspartyl α-methyl ester. ebi.ac.uk

The instability of this methyl ester is key to the repair mechanism. It rapidly and non-enzymatically demethylates to form a succinimide (B58015) intermediate. researchgate.netwikipedia.orgescholarship.org This cyclic intermediate is then subject to spontaneous hydrolysis. While hydrolysis can regenerate the original L-isoaspartyl residue, it also has a significant probability of producing the correct L-aspartyl residue. researchgate.netarvojournals.org Through successive cycles of methylation and succinimide formation, the majority of L-isoaspartyl residues can be converted back to their normal L-aspartyl configuration, effectively repairing the protein. researchgate.netplos.org

| Step | Description | Key Molecules |

| 1. Methylation | PIMT transfers a methyl group from AdoMet to the L-isoaspartyl residue. | PIMT, L-isoaspartyl residue, S-adenosyl-L-methionine (AdoMet) |

| 2. Ester Formation | An unstable L-isoaspartyl α-methyl ester is formed. | L-isoaspartyl α-methyl ester |

| 3. Succinimide Formation | The methyl ester non-enzymatically demethylates to form a succinimide ring. | Succinimide intermediate, Methanol |

| 4. Hydrolysis & Repair | The succinimide ring hydrolyzes, yielding either a repaired L-aspartyl residue or the original L-isoaspartyl residue, which can re-enter the cycle. | L-aspartyl residue, L-isoaspartyl residue |

Substrate Recognition and Specificity of PIMT

The ability of PIMT to specifically recognize the damaged L-isoaspartyl residue within a protein is crucial for its function. The crystal structure of PIMT reveals a unique modification of the common methyltransferase fold, creating a specific binding site for isoaspartyl substrates. nih.gov

Computational studies, including docking and molecular dynamics simulations, have provided insights into the molecular basis of this recognition. Hydrogen bonds between the carboxyl group of the isoaspartyl residue and amino acids such as Ser60 and Val214 in human PIMT are important for substrate binding. nih.gov Additionally, specific hydrogen bonds between the main chain of the substrate and residues like Ala61 and Ile212 contribute to the recognition of L-isoaspartyl residues. nih.gov Hydrophobic interactions between the amino acid residue preceding the isoaspartyl site and Ile212 and Val214 of PIMT also play a role in substrate binding. nih.gov This intricate network of interactions ensures that PIMT selectively targets damaged proteins for repair.

Biological Significance of PIMT-Mediated Protein Repair

The PIMT-mediated repair pathway is essential for maintaining the health and function of the proteome, the entire set of proteins expressed by a cell.

Maintenance of Proteome Integrity and Cellular Homeostasis

By repairing damaged proteins, PIMT prevents the accumulation of dysfunctional molecules that could otherwise lead to cellular stress and dysfunction. nih.govwikipedia.org The accumulation of isoaspartyl-containing proteins has been linked to aging and various pathological conditions. nih.govnih.gov The continuous surveillance and repair activity of PIMT helps to maintain cellular homeostasis and has been shown to be a factor in longevity in various organisms. elifesciences.org

Protective Roles in Specific Organismal Systems and Tissue Environments

The importance of PIMT is particularly evident in long-lived cells and tissues where protein turnover is slow, allowing for the accumulation of age-related damage.

The brain, with its low rate of cell turnover, is highly dependent on the PIMT repair system. nih.govplos.org PIMT is highly expressed in the brain, underscoring its critical role in this tissue. plos.orgnih.gov Mice lacking the PIMT gene (PIMT-knockout mice) accumulate high levels of isoaspartyl-damaged proteins in their brains. plos.orgplos.org This accumulation leads to severe neurological consequences, including abnormal brain growth, impaired learning, and fatal epileptic seizures. plos.orgeuropa.eunih.gov

Research has identified several key neuronal proteins that are major targets for PIMT-mediated repair. These include:

Synapsins I and II: Involved in the regulation of neurotransmitter release. plos.org

Dynamin-1: Plays a role in synaptic vesicle endocytosis. plos.org

Collapsin response mediator protein 2 (CRMP2): Important for neuronal development and plasticity. plos.org

α/β-tubulin: A major component of the cytoskeleton. plos.org

Creatine (B1669601) Kinase B (CKB): An enzyme crucial for energy metabolism in the brain. plos.org

4E-BP2: A repressor of translation initiation that is important for synaptic plasticity and memory. nih.gov

The accumulation of isoaspartate in these proteins in PIMT-knockout mice is associated with altered phosphorylation and acetylation patterns, suggesting that the damage directly impacts their function and contributes to the observed neurological deficits. plos.org For instance, the specific activity of Creatine Kinase B is significantly reduced in the brains of PIMT-deficient mice. plos.org Furthermore, the repair of isoaspartyl residues in 4E-BP2 by PIMT has been shown to modulate its interaction with the mTORC1 signaling complex, a key regulator of cell growth and proliferation. nih.gov

| PIMT Substrate in Mammalian Brain | Function | Consequence of Isoaspartate Accumulation |

| Synapsins I and II | Regulation of neurotransmitter release | Altered phosphorylation plos.org |

| Dynamin-1 | Synaptic vesicle endocytosis | Possible increase in phosphorylation plos.org |

| CRMP2 | Neuronal development and plasticity | No observed change in phosphorylation at specific sites plos.org |

| α/β-tubulin | Cytoskeletal component | Decreased acetylation plos.org |

| Creatine Kinase B | Energy metabolism | Reduced enzymatic activity plos.org |

| 4E-BP2 | Translation initiation repressor | Altered interaction with mTORC1 nih.gov |

PIMT Contributions to Plant Physiology, Including Reactive Oxygen Species Homeostasis and Seed Vigor

Protein L-isoaspartyl O-methyltransferase (PIMT) is a highly conserved protein repair enzyme that plays a crucial role in plant physiology, particularly in managing reactive oxygen species (ROS) and ensuring seed vigor. researchgate.netnih.gov Proteins are susceptible to spontaneous, non-enzymatic modifications, such as the formation of abnormal L-isoaspartyl (isoAsp) residues from asparaginyl or aspartyl residues, which can disrupt their structure and function. nih.gov PIMT catalyzes the conversion of these deleterious isoAsp residues back to normal L-aspartyl residues, thereby restoring protein function. nih.gov

Recent studies highlight that PIMT's role extends beyond simple protein repair to being a key factor in plant survival under stressful conditions. nih.govscisoup.org It is particularly abundant in orthodox seeds, where it is instrumental in maintaining seed vigor and longevity during storage. researchgate.netnih.gov

Reactive Oxygen Species (ROS) Homeostasis:

Environmental stresses lead to the increased accumulation of ROS in plants, causing oxidative damage. nih.gov While antioxidant systems provide the primary defense, PIMT offers a secondary level of protection. nih.gov It maintains ROS homeostasis by repairing isoaspartyl-mediated damage to antioxidant enzymes themselves. nih.gov Under stress, antioxidant proteins can undergo isoAsp modification, which impairs their catalytic activity and disrupts the cell's ROS balance. nih.gov PIMT repairs these damaged antioxidant enzymes, such as catalase and superoxide (B77818) dismutase, protecting their function and allowing them to mitigate oxidative stress. nih.govnih.gov This PIMT-mediated repair system is integral to the stress-tolerance mechanism in plants, ensuring proper ROS homeostasis in stressful environments. nih.gov

Seed Vigor:

Seed vigor, a complex trait essential for rapid and uniform plant emergence, is significantly influenced by PIMT. frontiersin.org During seed maturation, desiccation, and aging, proteins are prone to damage, including the formation of isoAsp residues. nih.govfrontiersin.orgmdpi.com PIMT activity is crucial for repairing this damage, thereby preserving seed viability and longevity. nih.govmdpi.com

In rice (Oryza sativa), PIMT isoforms accumulate differentially during seed development to limit the buildup of isoAsp and ROS. nih.gov Overexpression of PIMT in rice has been shown to improve seed vigor by restricting the formation of harmful isoAsp residues and repairing damaged proteins. nih.govfrontiersin.org Similarly, studies in Arabidopsis and chickpea have demonstrated that enhanced PIMT expression improves seed longevity and germination vigor. mdpi.com In maize, the PIMT2 isoform, located in the mitochondria, specifically repairs the damaged 3-METHYLCROTONYL COA CARBOXYLASE, which positively affects seed vigor. nih.gov The accumulation of unrepaired isoaspartyl residues during seed aging is directly linked to a loss of viability. nih.govoup.com

| Physiological Process | Role of PIMT | Key Findings | References |

|---|---|---|---|

| ROS Homeostasis | Repairs isoAsp damage in antioxidant enzymes. | Maintains the catalytic function of enzymes like catalase and superoxide dismutase, protecting the cell from oxidative stress. | nih.govnih.gov |

| Seed Vigor | Repairs damaged proteins in seeds during maturation and storage. | Enhances seed longevity and germination by limiting isoAsp accumulation. Overexpression improves vigor in various crops. | nih.govfrontiersin.orgmdpi.com |

| Stress Tolerance | Repairs proteins damaged by abiotic stress. | Improves plant growth, survivability, and yield under adverse environmental conditions. | nih.govscisoup.org |

Regulation of PIMT Expression and Enzymatic Activity

The expression and activity of Protein L-isoaspartyl O-methyltransferase (PIMT) are subject to complex regulatory mechanisms that are influenced by aging and cellular stress. nih.govaesnet.org In higher plants, PIMT is encoded by two divergent genes, PIMT1 and PIMT2, adding a layer of complexity to its regulation compared to other organisms. nih.gov

Age-Related Changes in PIMT Levels and Implications

The process of aging is associated with the accumulation of damaged proteins, and PIMT plays a crucial role in mitigating this damage. researchgate.net However, PIMT levels and activity themselves can change with age, with significant implications for cellular health.

In the context of plant seeds, natural aging leads to a decrease in PIMT activity. nih.govoup.com A study on barley seeds aged for 17 years revealed a significant reduction in MT activity, which was coupled with an increase in "unrepaired" L-isoaspartyl residues and a decline in seed viability. nih.govoup.com This suggests that the age-related decline in PIMT function contributes to the loss of seed viability over time. nih.govoup.com

In mammals, the relationship between PIMT and aging is also evident. Studies in mice have shown that a moderate (50%) reduction in PIMT activity accelerates the rate of isoaspartyl protein damage in the aging brain. nih.gov In wild-type mice, PIMT activity and protein levels decrease with age. nih.gov Interestingly, in postmortem human brain samples, the highest PIMT activities were found in the eldest individuals, suggesting that higher inherited PIMT activity may promote longevity. nih.gov The accumulation of proteins with abnormal aspartyl residues is a hallmark of cellular aging, and a decline in PIMT expression during aging could partially explain this buildup. researchgate.net

| Organism/Tissue | Age-Related Change in PIMT | Implication | References |

|---|---|---|---|

| Barley Seeds | Significant reduction in activity after 17 years of natural aging. | Increased accumulation of unrepaired isoaspartyl residues and decreased seed viability. | nih.govoup.com |

| Mouse Brain | PIMT specific activity and protein levels decrease with age. | Accelerated accumulation of isoaspartyl protein damage. | nih.gov |

| Human Brain | Highest PIMT activities found in the eldest individuals in postmortem samples. | Suggests a potential link between high PIMT activity and longevity. | nih.gov |

Modulation of PIMT Activity under Cellular Stress Conditions

Cellular stress, including oxidative and heat stress, significantly modulates PIMT activity. nih.govnih.gov Stressful environments accelerate the formation of isoaspartyl residues in proteins, increasing the demand for PIMT-mediated repair. nih.govnih.gov

In plants, PIMT activity is crucial for survival under stress. nih.gov Both heat and oxidative stresses increase isoAsp accumulation in plant proteins, and PIMT activity is essential for restricting this accumulation and ensuring plant growth and survival. nih.gov The enzyme helps maintain ROS homeostasis by protecting the functionality of antioxidant enzymes that are damaged by stress-induced isoAsp formation. nih.govnih.gov Studies in Arabidopsis have shown that PIMT isozymes are active over a wide pH range and exhibit maximal activity at lethal temperatures (around 50°C), suggesting a critical role in short-term defense against extreme heat.

In other organisms, PIMT also enhances cellular survival under various stress conditions. nih.govfrontiersin.org For instance, PIMT is required for the survival of Salmonella Typhimurium at the elevated body temperature of its poultry host (42°C). nih.govfrontiersin.org In E. coli, the L-isoAsp methyltransferase confers the ability to withstand thermal stress. Oxidative stress also modulates PIMT. In Salmonella Typhimurium, PIMT is crucial for survival in the oxidative environment of phagocytic cells. nih.gov In cultured human endothelial cells, PIMT levels can greatly affect the susceptibility of cells to apoptosis induced by oxidative stress. arvojournals.org Furthermore, PIMT expression can be modulated by oxidative damage in the brain. plos.org

| Stress Condition | Organism | Effect on PIMT/Cell | References |

|---|---|---|---|

| Heat and Oxidative Stress | Arabidopsis | Increased isoAsp accumulation; PIMT activity is essential for restricting damage and ensuring survival. | nih.gov |

| Elevated Temperature (42°C) | Salmonella Typhimurium | PIMT is required for survival. | nih.govfrontiersin.org |

| Thermal Stress | E. coli | PIMT confers the ability to withstand thermal stress. | |

| Oxidative Stress | Salmonella Typhimurium | PIMT is crucial for survival inside phagocytic cells. | nih.gov |

| Oxidative Stress | Human Endothelial Cells | PIMT levels affect susceptibility to stress-induced apoptosis. | arvojournals.org |

Non Enzymatic and Alternative Pathways in L Isoaspartyl Metabolism

Spontaneous Hydrolysis Outcomes of Succinimide (B58015) Intermediates

The formation of L-isoaspartate originates from a five-membered ring structure known as a succinimide or cyclic imide intermediate. ionsource.combiologists.com This intermediate arises from the deamidation of asparagine (Asn) residues or the isomerization of aspartate (Asp) residues within the polypeptide chain. jst.go.jpbiologists.com The succinimide intermediate is inherently unstable under physiological conditions and undergoes spontaneous hydrolysis. ionsource.comresearchgate.net

The hydrolysis of the succinimide ring can occur at two different carbonyl groups, leading to two distinct products: the original L-aspartyl residue or the isomeric L-isoaspartyl residue. ionsource.combiologists.com Typically, the hydrolysis reaction yields a mixture of L-isoaspartate and L-aspartate in a ratio of approximately 3:1. ionsource.commdpi.com This means that the formation of the abnormal isoaspartyl linkage is the more frequent outcome of this spontaneous degradation pathway. researchgate.net

The precise ratio of isoaspartate to aspartate can be influenced by local protein structure. nih.gov Steric hindrance around the succinimide intermediate can restrict the access of water molecules to one of the carbonyl carbons, thereby altering the product ratio. nih.gov For instance, if the main-chain carbonyl of the succinimide is sterically shielded, the formation of isoaspartate, which requires nucleophilic attack at this position, can be reduced. nih.gov

The rate of succinimide formation and its subsequent hydrolysis are also dependent on several factors, including pH, temperature, and ionic strength. biologists.commtoz-biolabs.com While succinimide formation from asparagine occurs more rapidly at neutral pH, its formation from aspartate is favored at more acidic pH values. nih.gov The stability of the succinimide intermediate itself is also pH-dependent, being relatively stable at neutral pH in the absence of strong nucleophiles. nih.gov

Table 1: Products of Succinimide Intermediate Hydrolysis

| Precursor Residue | Intermediate | Primary Hydrolysis Product | Secondary Hydrolysis Product | Typical Ratio (isoAsp:Asp) |

| L-Asparagine | L-Succinimide | L-Isoaspartate | L-Aspartate | ~3:1 ionsource.commdpi.com |

| L-Aspartate | L-Succinimide | L-Isoaspartate | L-Aspartate | ~3:1 ionsource.commdpi.com |

Interplay of L-Isoaspartate Formation with Other Post-Translational Modifications

The formation of L-isoaspartate is intrinsically linked with other post-translational modifications (PTMs), most notably deamidation. plos.org Deamidation of asparagine residues is a common non-enzymatic modification that proceeds through the formation of the succinimide intermediate, which then hydrolyzes to form isoaspartate and aspartate. ionsource.commtoz-biolabs.com Therefore, isoaspartate formation is a direct consequence of asparagine deamidation. ionsource.com

This modification can have significant functional consequences for the affected protein. The conversion of a neutral asparagine residue to a negatively charged isoaspartate or aspartate residue alters the protein's local charge and can disrupt its three-dimensional structure and biological activity. biologists.com For example, the deamidation of asparagine 373 in the norovirus capsid protein to isoaspartate has been shown to impede the virus's ability to bind to host cell antigens. acs.org

Furthermore, the formation of isoaspartate can influence other PTMs. For instance, the accumulation of isoaspartyl residues in proteins has been associated with altered patterns of phosphorylation and acetylation in the brain of PIMT-deficient mice. plos.org This suggests a complex interplay where the presence of one modification can affect the likelihood or functional outcome of another. In some cases, isoaspartate formation may even be an intentional mechanism for modifying protein structure and function. researchgate.net

The presence of isoaspartyl residues can also make proteins more susceptible to degradation by cellular proteases, acting as a signal for protein turnover. mtoz-biolabs.comnih.gov This links isoaspartate formation to the broader cellular machinery for maintaining protein homeostasis.

Table 2: Interplay of L-Isoaspartate Formation with Other PTMs

| Interacting PTM | Relationship with L-Isoaspartate Formation | Functional Consequence |

| Deamidation (Asparagine) | Isoaspartate is a primary product of asparagine deamidation via a succinimide intermediate. ionsource.com | Alters protein charge, structure, and function. biologists.com Can impact biological interactions. acs.org |

| Phosphorylation | Accumulation of isoaspartate can lead to altered phosphorylation patterns of specific proteins. plos.org | Modulates protein activity and signaling pathways. plos.org |

| Acetylation | Isoaspartate accumulation can be associated with changes in protein acetylation levels. plos.org | Affects protein stability and function. plos.org |

| Proteolytic Degradation | Isoaspartyl-containing proteins may be targeted for degradation. mtoz-biolabs.comnih.gov | Contributes to protein turnover and quality control. mtoz-biolabs.com |

Organism-Specific Mechanisms for Minimizing Isoaspartyl Accumulation Beyond PIMT Repair

While the PIMT repair pathway is a highly conserved mechanism for dealing with isoaspartyl damage, some organisms have evolved alternative or complementary strategies to minimize the accumulation of these altered proteins. nih.govnih.gov These mechanisms are particularly important in organisms that lack a functional PIMT enzyme. nih.gov

One such organism is the budding yeast Saccharomyces cerevisiae, which does not possess a PIMT homolog. nih.gov Studies in this organism suggest the existence of non-repair pathways for managing isoaspartyl damage, primarily through proteolytic degradation. nih.gov It is hypothesized that isoaspartyl-containing proteins are recognized and selectively degraded by the cellular protein quality control machinery.

In other organisms, even those with a functional PIMT system, alternative pathways contribute to the metabolism of isoaspartyl proteins. For example, in mice, an excretion pathway for isoaspartyl-containing proteins has been proposed. acs.orgnih.gov Research on PIMT-deficient mice has shown elevated levels of isoaspartyl proteins in the urine, providing evidence for this excretory route. acs.orgnih.gov This suggests that when the repair system is overwhelmed or for proteins that are destined for turnover, excretion can serve as a mechanism to eliminate the damaged proteins from the body.

Furthermore, some organisms may have evolved mechanisms to prevent the formation of isoaspartate in the first place. This could involve the selection against amino acid sequences that are particularly prone to succinimide formation or the evolution of protein structures that protect labile asparagine and aspartate residues.

In certain plants, like Arabidopsis thaliana, while PIMT is present, other enzymes such as asparaginases show activity in hydrolyzing isoaspartyl residues that can arise from asparagine deamidation. oup.com This indicates a potential for parallel or redundant pathways in managing this form of protein damage.

Table 3: Organism-Specific Mechanisms for Minimizing Isoaspartyl Accumulation

| Organism | Mechanism | Description |

| Saccharomyces cerevisiae (budding yeast) | Proteolytic Degradation | Lacking PIMT, this yeast likely relies on the degradation of isoaspartyl-containing proteins to prevent their accumulation. nih.gov |

| Mouse (Mus musculus) | Excretion Pathway | Evidence suggests that isoaspartyl-containing proteins can be excreted in the urine, particularly when the PIMT repair system is absent. acs.orgnih.gov |

| Arabidopsis thaliana (thale cress) | Potential parallel enzymatic pathways | Besides PIMT, other enzymes like asparaginases may contribute to the hydrolysis of isoaspartyl linkages. oup.com |

Advanced Analytical Methodologies for L Isoasparagine Research

Chromatographic Separation Techniques for L-Isoaspartyl Peptides

Chromatographic methods are fundamental for the initial separation of isomeric peptides, a critical step before mass spectrometric analysis. The ability to resolve peptides containing L-isoaspartate from their L-aspartate counterparts is essential for accurate quantification and site-specific identification.

The success of isomer separation by HPLC is highly dependent on the chromatographic conditions and the specific properties of the peptide sequence. researchgate.net Factors such as the position of the isomeric residue, the surrounding amino acid sequence, and the choice of mobile phase and column chemistry all influence the retention behavior. While it is often assumed that isoaspartyl-containing peptides are more hydrophilic and thus elute earlier during RP-HPLC, this is not always the case. researchgate.net In some instances, particularly when the isoaspartyl residue is at the N-terminus, an inverted elution order is observed where the isoaspartyl-containing peptide has a longer retention time. researchgate.net Ultra-High Performance Liquid Chromatography (UPLC), with its higher resolving power, has demonstrated significant success in separating the majority of peptide isomers, including isoaspartyl/aspartyl pairs. researchgate.net

A key application of HPLC in this field is in the development of assays to measure the activity of protein L-isoaspartyl/D-aspartyl o-methyltransferase (PIMT), a protein repair enzyme. nih.gov One such method uses a fluorescently labeled peptide substrate containing an isoaspartyl residue. The PIMT-catalyzed methylation of this substrate can be detected and quantified by separating the methylated and unmethylated forms using a straightforward HPLC procedure. nih.gov

Table 1: Influence of Peptide Characteristics on RP-HPLC Elution Order of Asp/isoAsp Isomers

| Peptide Characteristic | General Elution Order Observation | Reference |

| Internal isoAsp Residue | isoAsp-peptide often elutes earlier (more hydrophilic) | researchgate.net |

| N-terminal isoAsp Residue (non-acetylated) | isoAsp-peptide often elutes later (inverted order) | researchgate.net |

| Peptide Secondary Structure | Changes associated with isomerization can significantly impact retention | researchgate.net |

| Chromatographic Conditions | Elution order is strongly dependent on mobile phase and column | researchgate.net |

Capillary Electrophoresis (CE) is another high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of protein isoforms (proteoforms), including those arising from L-isoasparagine formation. nih.gov

Native CE-MS, which analyzes proteins under non-denaturing conditions, is particularly advantageous as it helps maintain the protein's higher-order structure. nih.govchromatographyonline.com This allows for the separation and characterization of complex protein mixtures and their variants. nih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Capillary Isoelectric Focusing (CIEF), can be employed. nih.govresearchgate.net CZE, with appropriate control of the electro-osmotic flow (EOF), can resolve isoforms with very small differences in their isoelectric points (pI). researchgate.net The use of dynamic capillary coatings is crucial in this process to prevent protein adsorption to the capillary wall and ensure reproducible separations. researchgate.net

CE-MS has been successfully applied to characterize the heterogeneity of therapeutic proteins like monoclonal antibodies and antibody-drug conjugates (ADCs), where modifications such as deamidation can impact efficacy and stability. chromatographyonline.com The technique is also valuable for the chiral separation of D- and L-amino acid enantiomers and the analysis of post-translational modifications like phosphorylation. nih.gov

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

Mass Spectrometry for Isomer Identification and Quantification

Mass spectrometry (MS) is indispensable for the definitive identification and quantification of L-isoaspartyl residues. While the isomers have the same mass, their fragmentation patterns under specific MS conditions can be distinct, allowing for their differentiation.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a cornerstone of proteomics and is used for peptide sequencing and post-translational modification (PTM) analysis. biopharmaspec.com In a typical MS/MS experiment using collision-induced dissociation (CID), peptides are fragmented at the peptide bonds, generating b- and y-type fragment ions.

While L-aspartyl and L-isoaspartyl peptides are isobaric, their fragmentation patterns in low-energy CID can show reproducible differences. nih.govnih.gov Studies on synthetic peptide pairs have revealed two key distinguishing features:

A decreased intensity ratio of b/y ions for fragments resulting from cleavage on either side of the isomeric residue in the L-isoaspartyl-containing peptide. nih.gov

A reduced abundance of the aspartic acid immonium ion at an m/z of 88 in the spectrum of the L-isoaspartyl peptide. nih.gov

These differences, though dependent on the peptide sequence, can be used for identification when reference spectra are available. nih.gov Another approach involves labeling the site of isomerization by hydrolyzing the precursor succinimide (B58015) intermediate in water containing the heavy oxygen isotope (H₂¹⁸O). This results in the incorporation of ¹⁸O at the modification site, causing a 2 Dalton mass shift in the resulting peptide, which allows for easy identification of the affected aspartyl residue in the MS/MS spectrum. springernature.com

Table 2: Differentiating L-Aspartyl and L-Isoaspartyl Peptides with CID-MS/MS

| Spectral Feature | L-Aspartyl Peptide | L-Isoaspartyl Peptide | Reference |

| b/y Ion Intensity Ratio | Higher | Lower (for cleavages flanking the residue) | nih.gov |

| Immonium Ion (m/z 88) | More Abundant | Less Abundant | nih.gov |

Electron-activated dissociation (ExD) methods, including Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD), offer a more direct and unambiguous way to identify L-isoaspartyl sites. bu.edunih.gov Unlike CID, which cleaves the peptide backbone's amide bonds, ExD techniques induce cleavage at the N-Cα bond, preserving labile PTMs. msvision.com

The key advantage of these methods for isoaspartate analysis is their ability to cleave the Cα-Cβ bond within the isoaspartic acid residue. This specific cleavage generates a unique pair of diagnostic fragment ions: c′+57 and z•−57 . bu.edunih.gov The corresponding L-aspartyl residue does not produce these fragments; instead, it can produce a characteristic M-60 peak (loss of C₂H₄O₂). bu.edu The presence of the c′+57 and z•−57 ions in an MS/MS spectrum is therefore a definitive marker for the presence and location of an L-isoaspartyl residue. nih.gov

These methods have been successfully applied to monitor isoaspartate formation in various contexts, from amyloid-beta peptides related to neurodegenerative diseases to the stability analysis of protein-based drugs. bu.edu While ECD was initially limited to Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, both ECD and ETD are now more widely available and can be coupled with HPLC workflows. msvision.com

Table 3: Diagnostic Fragment Ions in Electron-Activated Dissociation (ExD)

| Parent Residue | Diagnostic Fragment Ions | Dissociation Method | Reference |

| L-isoaspartic acid | c′+57 / z•−57 | ECD, ETD, EID | bu.edunih.govresearchgate.net |

| L-aspartic acid | M-60 (loss of C₂H₄O₂) | ECD | bu.edu |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that allows for the analysis of large, non-volatile, and fragile biomolecules like proteins and peptides with minimal fragmentation. creative-proteomics.comwikipedia.org In MALDI, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then analyzed, typically by a time-of-flight (TOF) mass analyzer. creative-proteomics.comwikipedia.org

MALDI-MS is characterized by its high sensitivity, tolerance to contaminants like salts, and ability to analyze complex mixtures, making it a valuable tool for protein profiling. nih.gov It can be used to determine the molecular weight of intact proteins and to analyze peptides from an enzymatic digest (peptide mass fingerprinting). biopharmaspec.comnih.gov

In the context of this compound research, MALDI-MS can be used to profile proteins for modifications that result in a mass change, although it cannot by itself differentiate between isomeric forms. However, when coupled with other techniques, its utility is enhanced. For instance, In-Source Decay (ISD) in MALDI can produce ECD-like fragmentation (c′- and z′-type ions) from singly charged ions, which could potentially be used to generate diagnostic fragments for isoaspartate without the need for multiply charged precursor ions typical of ESI-based methods. nih.gov MALDI imaging also allows for the spatial analysis of proteins and peptides directly from tissue sections, offering potential applications in studying the distribution of isoaspartyl-containing proteins in biological samples. ufl.edu

Quantitative Mass Spectrometric Strategies for Isoaspartate Stoichiometry Determination

Mass spectrometry (MS) stands as a cornerstone for the quantitative analysis of isoaspartate (isoAsp) residues in peptides and proteins. The subtle mass difference of 0.984 Da resulting from deamidation allows for the initial identification of modified peptides. researchgate.net However, differentiating between aspartate (Asp) and isoAsp residues, which are isobaric, requires more advanced MS strategies.

Peptide mapping, which involves enzymatic digestion followed by reversed-phase liquid chromatography coupled to mass spectrometry (LC-MS), is a widely used method for isoAsp analysis. nih.gov Peptides containing isoAsp often exhibit different chromatographic retention times compared to their unmodified or Asp-containing counterparts, typically eluting earlier. nih.gov For quantitative analysis, the stoichiometry of isoAsp can be determined by comparing the integrated peak areas of the modified and unmodified peptides in the chromatogram. nih.gov

Electron-based dissociation methods are particularly powerful for the unambiguous identification and quantification of isoAsp. Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) induce specific backbone cleavages that are diagnostic for isoAsp. researchgate.netbu.edu Specifically, ECD can cleave the Cα-Cβ bond, generating characteristic c+57 and z-57 fragment ions for isoaspartic acid, while aspartic acid produces a diagnostic M-60 peak. bu.edu This allows for the relative quantitation of isoAsp content even in complex mixtures. bu.edu Recent advancements have also demonstrated the utility of Electron Impact/Ionization Dissociation (EID) for isoAsp analysis. bu.edu

Isotope dilution mass spectrometry offers a highly accurate approach for determining the stoichiometry of proteins in complex samples like the postsynaptic density (PSD). nih.gov This involves using isotopically labeled polypeptide concatemer internal standards to achieve highly specific and selective quantification. nih.gov While not directly applied to this compound in the provided context, this methodology holds significant potential for absolute quantification of isoaspartate-containing proteins.

Another strategy involves selective enzymatic proteolysis. The endoprotease Asp-N selectively cleaves peptide bonds N-terminal to aspartic acid but not isoaspartic acid. researchgate.netacs.org By treating a peptide mixture with Asp-N, the Asp-containing peptides are digested, while the isoAsp-containing peptides remain intact, allowing for their enrichment and subsequent analysis by MS. researchgate.netacs.org This method has been shown to detect as little as 0.5% isoAsp in synthetic peptides. researchgate.netacs.org

Table 1: Mass Spectrometric Techniques for Isoaspartate Analysis

| Technique | Principle | Key Features | Application in Stoichiometry |

| Peptide Mapping (LC-MS) | Separation of enzymatically digested peptides by chromatography followed by mass analysis. nih.gov | Differentiates isoAsp-containing peptides based on retention time. nih.gov | Relative quantification based on peak area integration. nih.gov |

| Electron Capture Dissociation (ECD) | Fragmentation of peptide ions by capturing low-energy electrons. bu.edu | Generates diagnostic fragment ions (c+57, z-57) for isoAsp. bu.edu | Relative quantitation of isoAsp vs. Asp. bu.edu |

| Electron Transfer Dissociation (ETD) | Fragmentation of peptide ions by transferring an electron from a radical anion. bu.eduacs.org | Produces unique reporter ions for isoAsp. researchgate.netnih.gov | Unambiguous identification and confirmation of isoAsp sites. acs.org |

| Selective Proteolysis with Asp-N | Enzymatic digestion that specifically cleaves at Asp but not isoAsp residues. researchgate.netacs.org | Enriches for isoaspartyl peptides. acs.org | Enables detection and subsequent quantification of low-abundance isoAsp. acs.org |

| Isotope Dilution MS | Use of stable isotope-labeled internal standards for quantification. nih.gov | High accuracy and precision. nih.gov | Absolute quantification of specific proteins (potential for isoAsp-containing proteins). nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure, dynamics, and chemical environment of molecules in solution. nmims.edu It is an invaluable tool in the study of this compound and its derivatives, offering insights that are complementary to mass spectrometry.

Application of 1H and 13C NMR for Structural Elucidation of this compound Derivatives

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound and its derivatives. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, providing a fingerprint of the molecular structure. youtube.combhu.ac.in

In the context of this compound derivatives, NMR can confirm the successful synthesis and purity of these compounds. For example, in the synthesis of N-phosphonacetyl-L-isoasparagine, ¹H, ¹³C, and ³¹P NMR were used to characterize the final product and its intermediates. nih.gov The distinct chemical shifts and coupling patterns observed in the spectra provided unambiguous evidence of the compound's structure. nih.gov

A key advantage of NMR is its ability to distinguish between isomers. The formation of an isoaspartyl linkage introduces an additional methylene (B1212753) group into the peptide backbone, which results in characteristic changes in the NMR spectra. researchgate.netmarioschubert.ch Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish through-bond connectivity between protons, helping to assign resonances to specific amino acid residues within a peptide. nmims.eduuzh.ch The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure of peptides and proteins. uzh.chyoutube.com

The chemical shifts for isoaspartate residues are often distinct from those of the 20 standard amino acids, allowing for their detection in intact proteins, even under denaturing conditions. marioschubert.ch

Table 2: Representative NMR Data for an this compound Derivative

This table presents example NMR data for N-phosphonacetyl-L-isoasparagine, illustrating the application of NMR in structural characterization. nih.gov

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |

| ¹H NMR (in D₂O) | 2.78–2.99 | m |

| 4.72–4.79 | m | |

| ³¹P NMR (in D₂O) | 17.95 |

Data sourced from a study on N-phosphonacetyl-L-isoasparagine. nih.gov The multiplicity is denoted as 'm' for multiplet.

Isotope-Labeling Strategies for Mechanistic Investigations of Isoaspartate Formation

Isotope labeling is a powerful technique used in conjunction with both NMR and MS to investigate the mechanisms of biochemical reactions. In the study of isoaspartate formation, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O) can be incorporated into peptides and proteins to trace the fate of specific atoms during the reaction.

A study investigating the formation of isoaspartate from N-terminal asparagine and aspartic acid used ¹H NMR to validate the findings. nih.gov The use of D₂O as a solvent allowed for the measurement of the kinetic solvent isotope effect (kH₂O/kD₂O), which was found to be 2.46. nih.gov This value suggests a rate-limiting proton transfer step in the formation of the succinimide intermediate, providing crucial mechanistic insight. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy widely used in quantitative proteomics. nih.govsigmaaldrich.com In SILAC, cells are grown in media containing "light" (e.g., ¹²C, ¹⁴N) or "heavy" (e.g., ¹³C, ¹⁵N) amino acids. sigmaaldrich.com This allows for the in vivo incorporation of labeled amino acids into all proteins. nih.gov While primarily used with mass spectrometry, SILAC-labeled proteins can also be studied by NMR. This approach could be adapted to study the rate of isoaspartate formation in a cellular context by monitoring the conversion of labeled asparagine or aspartate residues over time.

Another method involves the specific labeling of isoaspartic acid using protein L-isoaspartyl methyltransferase (PIMT) and ¹⁸O-water. researchgate.net The enzyme specifically methylates the isoAsp residue, and subsequent hydrolysis in ¹⁸O-water replaces a ¹⁶O atom with an ¹⁸O atom, resulting in a 2 Da mass shift detectable by MS. researchgate.net A similar strategy could potentially be monitored by ¹³C or ¹⁵N NMR if appropriately labeled precursors are used.

Deuterium labeling has also been employed to specifically label isoAsp residues for mass spectrometry analysis. acs.org This method takes advantage of the unique structure of isoAsp to incorporate a deuterium atom, allowing for its differentiation from Asp. acs.org The resulting labeled peptides could also be analyzed by ²H NMR.

Computational and Theoretical Approaches to L Isoasparagine Studies

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations allow researchers to model the movement and interaction of atoms and molecules over time, providing a dynamic view of how the incorporation of an L-isoaspartyl residue affects protein structure and behavior.

The introduction of an L-isoaspartate (L-isoAsp) residue, which results from the isomerization of aspartic acid or the deamidation of asparagine, introduces a kink into the polypeptide backbone. nih.gov This is because the peptide bond is rerouted through the side-chain carboxyl group of the original aspartyl residue. MD simulations have been effectively used to explore the structural ramifications of this change.